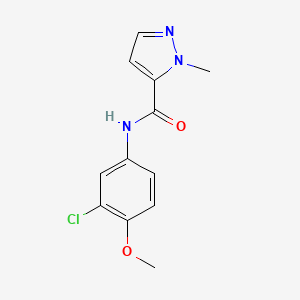![molecular formula C15H20N2O5 B5396763 {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)
{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid, also known as MPEP, is a compound that has been extensively studied for its potential applications in treating neurological disorders. MPEP is an antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and learning and memory processes.
Mécanisme D'action
{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that modulates the activity of ion channels and second messenger systems. The mGluR5 receptor is involved in the regulation of synaptic plasticity, learning and memory, and neuronal excitability. {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid binds to the allosteric site of the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to have several biochemical and physiological effects in animal models and cell cultures. It reduces the release of glutamate, a neurotransmitter that is involved in synaptic transmission and neuronal excitability. It also reduces the activation of intracellular signaling pathways such as ERK and CREB, which are involved in synaptic plasticity and learning and memory processes. {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and reduce drug-seeking behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has several advantages for lab experiments, including its high selectivity for the mGluR5 receptor and its well-characterized mechanism of action. It has been extensively studied in animal models and cell cultures, and its effects are well-documented. However, {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has some limitations, including its poor solubility in water and its potential off-target effects on other receptors. These limitations can be overcome by using modified versions of {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid or alternative compounds that target the mGluR5 receptor.
Orientations Futures
The potential applications of {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid in treating neurological disorders are still being explored, and there are several future directions for research. One direction is to investigate the effects of {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid on other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more selective and potent compounds that target the mGluR5 receptor. Finally, the development of new imaging techniques and biomarkers can help to better understand the role of the mGluR5 receptor in neurological disorders and the effects of {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid on brain function.
Méthodes De Synthèse
The synthesis of {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid involves several steps, starting from the reaction of 3-methoxybenzylamine with ethyl 2-bromoacetate to form the intermediate 2-(3-methoxyphenyl)ethyl 2-bromoacetate. The intermediate is then reacted with piperazine to form the final product, {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid. The synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.
Applications De Recherche Scientifique
{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been extensively studied for its potential applications in treating neurological disorders such as Fragile X syndrome, autism, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems, and it is associated with an overactive mGluR5 signaling pathway. {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to improve cognitive function and reduce behavioral abnormalities in animal models of Fragile X syndrome. Similarly, {2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to reduce symptoms of autism and addiction in animal models by blocking the mGluR5 receptor.
Propriétés
IUPAC Name |
2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-13-4-2-3-12(9-13)16-5-7-17(8-6-16)14(18)10-22-11-15(19)20/h2-4,9H,5-8,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZHGLPOUYFISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-(2,4,6-trimethoxybenzyl)piperidine](/img/structure/B5396690.png)
![2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5396695.png)
![3-allyl-2-[(3-bromo-4-methoxybenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B5396696.png)
![3-{2-[(3-amino-3-oxopropyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5396704.png)
![6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5396717.png)

![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5396737.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396739.png)
![4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B5396750.png)
![N-[2-(methylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5396753.png)

